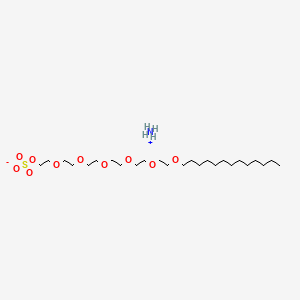

3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt

Beschreibung

Eigenschaften

CAS-Nummer |

63148-75-4 |

|---|---|

Molekularformel |

C25H55NO10S |

Molekulargewicht |

561.8 g/mol |

IUPAC-Name |

azanium;2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl sulfate |

InChI |

InChI=1S/C25H52O10S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-29-14-15-30-16-17-31-18-19-32-20-21-33-22-23-34-24-25-35-36(26,27)28;/h2-25H2,1H3,(H,26,27,28);1H3 |

InChI-Schlüssel |

LHOOJRCYCDJNJX-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOS(=O)(=O)[O-].[NH4+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis generally follows a two-step process:

This approach ensures the selective functionalization of the terminal hydroxyl group while preserving the polyether backbone.

Detailed Preparation Procedure

Reaction Mechanism Insights

Sulfation step: The hydroxyl group of the polyether alcohol reacts with sulfuric acid derivatives to form the sulfate ester via nucleophilic substitution, releasing water or HCl depending on the sulfating agent.

Neutralization step: The acidic sulfate ester is neutralized by ammonia to form the ammonium salt, stabilizing the sulfate group and enhancing solubility and surfactant properties.

Alternative Preparation Routes

Direct reaction with sulfur trioxide-pyridine complex: This reagent offers controlled sulfation under mild conditions, minimizing side reactions.

Use of sulfuryl chloride (SO2Cl2) followed by ammonium hydroxide: This method allows sulfation and subsequent neutralization but requires stringent moisture control.

Analytical and Purification Considerations

To ensure high purity and yield:

Reaction temperature and reagent stoichiometry must be precisely controlled.

Purification typically involves recrystallization from aqueous alcohol or chromatographic separation to remove unreacted alcohol, free sulfuric acid, and ammonium salts.

Drying under vacuum or in desiccators is essential to obtain a stable, anhydrous product.

Summary Table of Preparation Methods

| Method | Sulfating Agent | Neutralizing Agent | Advantages | Disadvantages |

|---|---|---|---|---|

| Direct sulfuric acid sulfation + ammonia neutralization | Concentrated sulfuric acid | Ammonia gas or ammonium hydroxide | Simple reagents; cost-effective | Risk of over-sulfation; exothermic reaction |

| Sulfur trioxide-pyridine complex sulfation + ammonia | SO3-pyridine complex | Ammonium hydroxide | Mild conditions; better selectivity | More expensive reagents; requires careful handling |

| Sulfuryl chloride + ammonium hydroxide | SO2Cl2 | Ammonium hydroxide | Controlled sulfation | Requires moisture-free environment; hazardous reagents |

Analyse Chemischer Reaktionen

Types of Reactions

3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfate group to a sulfide.

Substitution: The sulfate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide or other bases can facilitate substitution reactions.

Major Products

Oxidation: Sulfonic acids.

Reduction: Sulfides.

Substitution: Various substituted ethers depending on the reagents used.

Wissenschaftliche Forschungsanwendungen

3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical reactions.

Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles.

Industry: Utilized in the production of detergents, emulsifiers, and other surfactants.

Wirkmechanismus

The mechanism of action of 3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt involves its interaction with various molecular targets. The sulfate group can form hydrogen bonds with proteins and other biomolecules, affecting their structure and function. The ether linkages provide flexibility and solubility, allowing the compound to interact with hydrophobic regions of molecules.

Vergleich Mit ähnlichen Verbindungen

Research Findings and Key Differences

Alkyl Chain Length :

- Longer chains (e.g., C31 in the target compound) enhance lipid solubility and reduce biodegradability compared to C10–C12 analogs .

EO Units :

- Six EO units balance hydrophilicity and lipophilicity, but sulfation increases water solubility significantly .

Counterion Effects :

- Ammonium salts (NH4<sup>+</sup>) improve solubility in acidic formulations, whereas magnesium salts (Mg<sup>2+</sup>) offer better stability in hard water .

Thermal Properties: Heat capacities for nonionic analogs (e.g., C12E6) are well-documented (~2.17 J/g·K), but data for sulfated derivatives remain scarce .

Biologische Aktivität

3,6,9,12,15,18-Hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt (CAS No. 63148-75-4) is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHNOS

- Molecular Weight : 561.77 g/mol

- Density : Not available

- Boiling Point : 641°C at 760 mmHg

- Flash Point : 341.5°C

The biological activity of 3,6,9,12,15,18-Hexaoxahentriacontan-1-ol primarily revolves around its surfactant properties and potential roles in cellular processes. It is hypothesized to interact with cell membranes, influencing permeability and potentially acting as a carrier for other therapeutic agents.

Case Studies and Research Findings

- Surfactant Properties : Studies have shown that compounds with similar structures exhibit surfactant characteristics that can enhance drug solubility and bioavailability. This is particularly relevant in formulations for pharmaceutical applications where improved absorption is critical .

- Antimicrobial Activity : Preliminary research indicates that this compound may possess antimicrobial properties. In vitro studies demonstrated its effectiveness against various bacterial strains, suggesting potential applications in antimicrobial formulations .

- Cell Membrane Interaction : Research has focused on how such compounds interact with lipid bilayers. These interactions can lead to alterations in membrane fluidity and permeability, which may be beneficial in drug delivery systems .

- Toxicological Studies : Toxicity assessments are crucial for understanding the safety profile of this compound. Current data suggest low toxicity levels; however, comprehensive studies are needed to establish safe usage parameters in clinical settings .

Data Table of Biological Activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3,6,9,12,15,18-hexaoxahentriacontan-1-ol, hydrogen sulfate, ammonium salt, and how can reaction yields be improved?

- Methodological Answer : Synthesis involves multi-step ethoxylation followed by sulfation and ammonium salt formation. Key steps include:

- Ethoxylation : Use sodium hydride in tetrahydrofuran (THF) under inert conditions to control ethylene oxide addition .

- Sulfation : React the ethoxylated intermediate with sulfur trioxide-triethylamine complex in dichloromethane at 0°C for 14 hours to ensure regioselectivity .

- Neutralization : Treat with ammonium hydroxide to form the ammonium salt. Optimize yields (typically 70-85%) by controlling stoichiometry and reaction time .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm ether chain length and sulfate group placement (e.g., δ 3.5–3.7 ppm for ethylene oxide protons) .

- HPLC-MS : Reverse-phase chromatography with a C18 column and electrospray ionization (ESI-MS) detects impurities (<2%) and verifies molecular weight (e.g., m/z ~600-700 for the ammonium adduct) .

- Elemental Analysis : Validate sulfur and nitrogen content to confirm sulfation and ammonium salt formation .

Q. How does the compound’s solubility vary across solvents, and what factors influence this behavior?

- Methodological Answer :

- Polar Solvents : High solubility in water (>100 mg/mL at 25°C) due to hydrophilic ethylene oxide and sulfate groups .

- Nonpolar Solvents : Low solubility in hexane or toluene (<1 mg/mL) due to the long hydrophobic alkyl chain.

- Temperature Dependence : Solubility decreases above 40°C (cloud point phenomenon) due to dehydration of ethylene oxide chains .

Advanced Research Questions

Q. What environmental persistence and degradation pathways are observed for this compound?

- Methodological Answer :

- Biodegradation : Aerobic microbial degradation via β-oxidation of the alkyl chain, with half-life >60 days in soil due to steric hindrance from ethoxylate groups .

- Photolysis : UV exposure cleaves ether bonds, generating smaller ethoxylates and sulfate ions; monitor via LC-UV/MS .

- Regulatory Status : Listed as an environmental endocrine disruptor under EU REACH (Candidate List since 2012; Authorization List since 2019) .

Q. What molecular mechanisms underlie its endocrine-disrupting activity?

- Methodological Answer :

- Receptor Binding : Competes with estradiol for binding to estrogen receptor alpha (ERα) (IC₅₀ ~10⁻⁶ M) in vitro, confirmed via luciferase reporter assays .

- Transcriptional Effects : Upregulates vitellogenin in zebrafish hepatocytes at 1 µM, indicating estrogenic potency .

- Metabolic Interference : Inhibits CYP3A4 (a key detoxification enzyme), increasing bioavailability of co-administered toxins .

Q. How can researchers ensure regulatory compliance when using this compound in the EU?

- Methodological Answer :

- Authorization : Apply for REACH authorization if annual usage exceeds 1 ton/year; submit alternatives analysis and exposure mitigation plans .

- Labeling : Include hazard statements H410 (toxic to aquatic life) and H361 (suspected endocrine disruptor) per CLP Regulation .

Q. What experimental designs are recommended for studying its interactions in surfactant mixtures?

- Methodological Answer :

- Ternary Phase Diagrams : Map micelle formation with co-surfactants (e.g., fatty alcohols) and oils using conductivity and dynamic light scattering .

- Synergism Analysis : Calculate interaction parameters (β) via surface tension measurements to optimize emulsification efficiency .

Q. How does the ethylene oxide chain length affect its surfactant properties?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.